molecular formula C10H9N5 B13637812 4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile

Cat. No.: B13637812
M. Wt: 199.21 g/mol
InChI Key: NBJIDQKRNAXIRA-UHFFFAOYSA-N
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Description

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile is a compound that features a pyrazole ring substituted with an amino group and a picolinonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile typically involves the reaction of 3-amino-1H-pyrazole with a suitable picolinonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetonitrile . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for biological receptors and enzymes.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile is unique due to its combination of a pyrazole ring with an amino group and a picolinonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

4-[(3-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile

InChI

InChI=1S/C10H9N5/c11-6-9-5-8(1-3-13-9)7-15-4-2-10(12)14-15/h1-5H,7H2,(H2,12,14)

InChI Key

NBJIDQKRNAXIRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN2C=CC(=N2)N)C#N

Origin of Product

United States

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